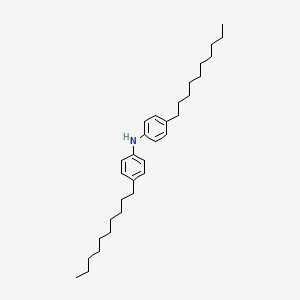
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with 3-methyl-1-phenylpent-3-en-1-yl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methylacetamide and 3-methyl-1-phenylpent-3-en-1-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: Lacks the phenyl and pentenyl groups, making it less complex and with different reactivity.
N-Phenylacetamide: Contains a phenyl group but lacks the pentenyl chain, leading to different chemical properties.
N-Methyl-N-phenylacetamide: Similar structure but without the pentenyl chain, affecting its overall reactivity and applications.
Uniqueness
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is unique due to its combination of a phenyl group, a pentenyl chain, and an acetamide moiety
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-methyl-N-[(Z)-3-methyl-1-phenylpent-3-enyl]acetamide |
InChI |
InChI=1S/C15H21NO/c1-5-12(2)11-15(16(4)13(3)17)14-9-7-6-8-10-14/h5-10,15H,11H2,1-4H3/b12-5- |
InChI Key |
DHPOLIRUKMRSOJ-XGICHPGQSA-N |
Isomeric SMILES |
C/C=C(/C)\CC(C1=CC=CC=C1)N(C)C(=O)C |
Canonical SMILES |
CC=C(C)CC(C1=CC=CC=C1)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



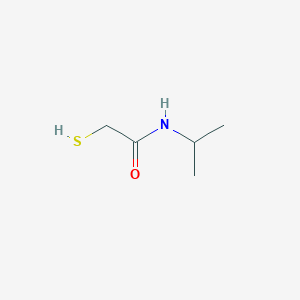
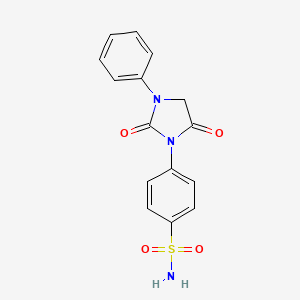
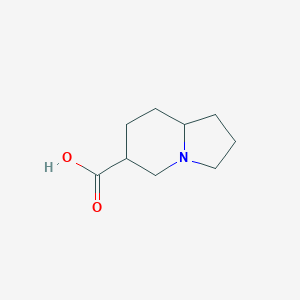
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
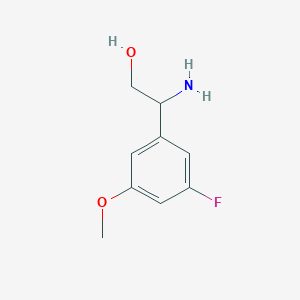
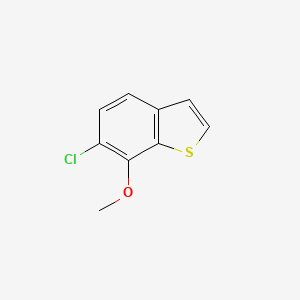
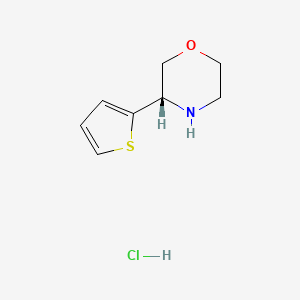
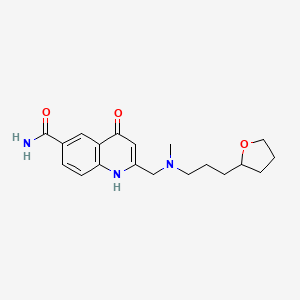

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
